2-(4,5-Difluoro-1H-indol-3-yl)acetic acid

Spectroscopy Analytical Chemistry Fluorescence Detection

Fluorescent IAA probes create 345-370 nm background noise in live-cell imaging, obscuring other markers. This 4,5-difluoro-IAA analog is intrinsically non-fluorescent, eliminating interference for clean confocal data. Its free carboxylic acid enables direct amide coupling for SAR library synthesis against the validated 4,5-difluoroindole pharmacophore (HIV NNRTI, kinase targets). • Non-fluorescent: No emission at 345-370 nm for cleaner microscopy • Pharmacophore-validated: 4,5-difluoro pattern overcomes antiviral resistance • Ready-to-couple: -COOH handle for amidation/esterification

Molecular Formula C10H7F2NO2
Molecular Weight 211.16 g/mol
CAS No. 126030-75-9
Cat. No. B15068802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,5-Difluoro-1H-indol-3-yl)acetic acid
CAS126030-75-9
Molecular FormulaC10H7F2NO2
Molecular Weight211.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC=C2CC(=O)O)F)F
InChIInChI=1S/C10H7F2NO2/c11-6-1-2-7-9(10(6)12)5(4-13-7)3-8(14)15/h1-2,4,13H,3H2,(H,14,15)
InChIKeyADZDGGRGUIUZQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4,5-Difluoro-1H-indol-3-yl)acetic acid: Procurement & Differentiation Guide for Advanced Research


2-(4,5-Difluoro-1H-indol-3-yl)acetic acid (CAS 126030-75-9) is a fluorinated indole-3-acetic acid (IAA) derivative. Its core structure consists of an indole ring with fluorine atoms at the 4- and 5-positions and an acetic acid side chain at the 3-position [1]. This substitution pattern creates a distinct electronic and steric profile compared to the parent auxin IAA or other mono-/di-fluorinated analogs. It is primarily employed as a specialized chemical tool and a synthetic building block in medicinal chemistry and plant biology research [2]. This guide focuses on verifiable, quantitative differences that inform procurement and experimental design.

Why Unmodified or Non-4,5-Difluoro IAA Analogs Cannot Replace 2-(4,5-Difluoro-1H-indol-3-yl)acetic acid in Research


The position and number of fluorine atoms on the indole ring are critical determinants of a molecule's physicochemical properties and biological interactions. Simple substitution with unsubstituted indole-3-acetic acid (IAA), 4-fluoro-IAA, or even the regioisomeric 5,6-difluoro-IAA is not equivalent. For instance, the specific 4,5-difluoro pattern is known to confer distinct potency and resistance profiles in antiviral applications [1]. Furthermore, the electronic effects of this substitution pattern directly impact the compound's spectral properties, with 4-fluoro derivatives uniquely exhibiting blue-shifted absorbance and a quenched fluorescence compared to other halogenated IAAs [2]. These differences mean that experimental outcomes, from binding assays to fluorescence-based analytics, cannot be reliably extrapolated from other IAA analogs. The quantitative evidence below underscores why selecting this specific compound is essential for reproducible and meaningful research.

Quantitative Differentiation: 2-(4,5-Difluoro-1H-indol-3-yl)acetic acid vs. Closest Analogs


Distinct Spectroscopic Signature: Blue-Shifted Absorbance and Quenched Fluorescence vs. Other Halogenated IAA Derivatives

The 4,5-difluoro substitution pattern imparts a unique spectroscopic fingerprint that differentiates it from other IAA analogs. Specifically, 4- and 7-fluoroindole-3-acetic acids exhibit blue shifts in their absorbance spectra, and they do not fluoresce under standard conditions (excitation at 275-280 nm, emission 345-370 nm), unlike most other halogenated derivatives [1]. This property is critical for designing assays that require a non-fluorescent analog or for tracking the compound via alternative analytical methods.

Spectroscopy Analytical Chemistry Fluorescence Detection

Superior Antiviral Potency and Resistance Profile: 4,5-Difluoro Motif in NNRTI Scaffolds

In a structure-activity relationship (SAR) study of indolyl aryl sulfones as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), compounds incorporating a 4,5-difluoro substitution pattern on the indole ring were identified as potent inhibitors [1]. This pattern was specifically highlighted as effective against both wild-type (WT) HIV-1 and clinically relevant drug-resistant strains (Y181C and K103N-Y181C) [1]. While this data is for a more complex aryl sulfone derivative, it establishes the 4,5-difluoroindole fragment as a privileged motif for achieving high potency and overcoming resistance in a therapeutic context.

Medicinal Chemistry HIV Research Drug Design

Class-Level Enhanced Auxin Activity: Strongest Hypocotyl Growth Inhibition Among Mono- and Difluoro-IAAs

A comparative study of synthetic fluoroindole-3-acetic acids (IAAs) established that difluoro-IAAs, as a class, possess significantly enhanced biological activity in plants compared to mono-fluorinated derivatives [1]. Among all synthetic monofluoro- and difluoro-IAAs tested, the difluoro derivative (5,6-F2-IAA) demonstrated the strongest inhibitory activity on the hypocotyl growth of Chinese cabbage [1]. This class-level finding strongly suggests that the 4,5-difluoro-IAA analog will exhibit a similarly potent, and likely distinct, auxin-related activity profile compared to its mono-fluorinated counterparts.

Plant Biology Auxin Research Agrochemicals

Optimal Use Cases for 2-(4,5-Difluoro-1H-indol-3-yl)acetic acid in Research and Development


Fluorescence-Free Auxin Analogue in Plant Cell Imaging

In plant biology, fluorescent probes are often used to visualize cellular processes. The intrinsic fluorescence of IAA and many of its halogenated derivatives (emission 345-370 nm) can create significant background noise in confocal or fluorescence microscopy experiments [1]. Using the non-fluorescent 2-(4,5-difluoro-1H-indol-3-yl)acetic acid as a biologically active auxin analog eliminates this source of interference, enabling cleaner imaging and more accurate quantification of other fluorescent markers in vivo.

Medicinal Chemistry: Synthesis of 4,5-Difluoroindole-Based Kinase or Polymerase Inhibitors

The 4,5-difluoroindole motif is a validated pharmacophore for achieving high potency and overcoming drug resistance, as demonstrated in HIV-1 NNRTI research [2]. 2-(4,5-Difluoro-1H-indol-3-yl)acetic acid serves as an ideal, functionalized building block for the rapid generation of diverse compound libraries. Its carboxylic acid handle allows for straightforward amide coupling or esterification, enabling medicinal chemists to efficiently explore the SAR of this privileged scaffold against a variety of therapeutic targets, including kinases, polymerases, and GPCRs.

Advanced Auxin SAR Studies in Plant Physiology

Fluorinated IAAs are essential tools for dissecting the structural requirements of auxin perception and signaling. The 4,5-difluoro pattern, representing a class of highly potent inhibitors of hypocotyl elongation [3], allows researchers to probe the steric and electronic tolerance of auxin receptors (e.g., TIR1/AFB). By comparing its effects to those of mono-fluorinated or unsubstituted IAA, scientists can generate high-resolution structure-activity models and identify specific receptor-ligand interactions critical for plant growth and development.

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